molecular formula C19H24N2O4S B11475084 methyl (5E)-5-[3-(acetylamino)-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate

methyl (5E)-5-[3-(acetylamino)-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate

Cat. No.: B11475084
M. Wt: 376.5 g/mol
InChI Key: DPAIRGWTNVYHDQ-MHWRWJLKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(2E)-4-benzamido-3-acetamidothiolan-2-ylidene]pentanoate involves multiple steps. One common method is the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation . This reaction is typically carried out in the presence of a base catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of catalytic amounts of base, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2E)-4-benzamido-3-acetamidothiolan-2-ylidene]pentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 5-[(2E)-4-benzamido-3-acetamidothiolan-2-ylidene]pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-[(2E)-4-benzamido-3-acetamidothiolan-2-ylidene]pentanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(2E)-4-benzamido-3-acetamidothiolan-2-ylidene]pentanoate is unique due to its specific functional groups and the presence of both benzamido and acetamido groups.

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

methyl (5E)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate

InChI

InChI=1S/C19H24N2O4S/c1-13(22)20-18-15(21-19(24)14-8-4-3-5-9-14)12-26-16(18)10-6-7-11-17(23)25-2/h3-5,8-10,15,18H,6-7,11-12H2,1-2H3,(H,20,22)(H,21,24)/b16-10+

InChI Key

DPAIRGWTNVYHDQ-MHWRWJLKSA-N

Isomeric SMILES

CC(=O)NC\1C(CS/C1=C/CCCC(=O)OC)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1C(CSC1=CCCCC(=O)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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